2-Amino-4-chloropyridin-3-ol hydrochloride
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Overview
Description
2-Amino-4-chloropyridin-3-ol hydrochloride is a chemical compound with the molecular formula C5H6Cl2N2O. It is a derivative of pyridine, characterized by the presence of an amino group at the second position, a chlorine atom at the fourth position, and a hydroxyl group at the third position, with the hydrochloride salt form enhancing its solubility and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-chloropyridin-3-ol hydrochloride typically involves the chlorination of 2-amino-3-hydroxypyridine. The reaction is carried out under controlled conditions to ensure selective chlorination at the fourth position. The hydrochloride salt is then formed by treating the chlorinated product with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The final product is often purified through recrystallization or other suitable methods to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-chloropyridin-3-ol hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Hydrogen gas with a suitable catalyst or other reducing agents like sodium borohydride.
Major Products Formed
Substitution: Derivatives with different functional groups replacing the chlorine atom.
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of reduced pyridine derivatives.
Scientific Research Applications
2-Amino-4-chloropyridin-3-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-4-chloropyridin-3-ol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-chloropyridine
- 2-Amino-5-chloropyridine
- 2-Amino-4-bromopyridine
Uniqueness
2-Amino-4-chloropyridin-3-ol hydrochloride is unique due to the presence of both an amino and a hydroxyl group on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable compound for various applications .
Properties
Molecular Formula |
C5H6Cl2N2O |
---|---|
Molecular Weight |
181.02 g/mol |
IUPAC Name |
2-amino-4-chloropyridin-3-ol;hydrochloride |
InChI |
InChI=1S/C5H5ClN2O.ClH/c6-3-1-2-8-5(7)4(3)9;/h1-2,9H,(H2,7,8);1H |
InChI Key |
WTPBAXXHAVZOBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1Cl)O)N.Cl |
Origin of Product |
United States |
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